molecular formula C7H4BrClO2 B1274906 3-Bromo-5-chloro-4-hydroxybenzaldehyde CAS No. 1849-76-9

3-Bromo-5-chloro-4-hydroxybenzaldehyde

Cat. No. B1274906
CAS RN: 1849-76-9
M. Wt: 235.46 g/mol
InChI Key: ITSXSHQWMYYQQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzaldehydes is a topic of interest in several papers. Paper describes a method for synthesizing substituted 2-bromobenzaldehydes using a palladium-catalyzed ortho-bromination, followed by a rapid deprotection step. This method could potentially be adapted for the synthesis of 3-bromo-5-chloro-4-hydroxybenzaldehyde by starting with an appropriately substituted benzaldehyde. Paper reports a high-yield synthesis of 3-bromo-4-hydroxybenzaldehyde using p-hydroxybenzaldehyde, bromine, and chloroform as solvent, achieving a 94.5% yield. This method could be modified to introduce a chlorine substituent at the appropriate position. Paper improves upon the synthesis of 3-bromo-4-hydroxybenzaldehyde using a bromination agent, suggesting that optimization of reaction conditions can enhance yield and reduce environmental impact.

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes can be complex, as indicated by paper , which discusses the unforeseen formation of various brominated hydroxybenzaldehydes and their structural confirmation via X-ray crystallography. This suggests that the structure of 3-bromo-5-chloro-4-hydroxybenzaldehyde could similarly be confirmed using crystallographic techniques to ensure the correct regioisomer has been synthesized.

Chemical Reactions Analysis

The reactivity of halogenated benzaldehydes is influenced by the presence of halogen substituents, which can activate the aromatic ring towards further substitution reactions. Paper highlights the controversy in the regioselectivity of halogenation reactions and the importance of correctly identifying the products formed. This suggests that the reactivity of 3-bromo-5-chloro-4-hydroxybenzaldehyde would need to be carefully studied to understand its behavior in various chemical reactions, such as Suzuki-type coupling mentioned in the paper.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 3-bromo-5-chloro-4-hydroxybenzaldehyde, they do provide information on similar compounds. For example, paper describes the conversion of bromobenzaldehydes to hydroxybenzaldehydes, which could indicate that the presence of a hydroxy group in 3-bromo-5-chloro-4-hydroxybenzaldehyde would affect its reactivity and physical properties, such as solubility and melting point. Paper investigates the optimal conditions for synthesizing a tert-butyl substituted bromohydroxybenzaldehyde, which could inform the synthesis and handling of 3-bromo-5-chloro-4-hydroxybenzaldehyde.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been used in the synthesis and characterization of isostructural hydrazone compounds, with one study detailing its reaction with 4-chlorobenzohydrazide, leading to the formation of C14H9BrCl2N2O2·CH3OH. The molecular structure of these compounds was analyzed through X-ray crystallography, revealing the formation of a hydrazone molecule and a methanol molecule of crystallization (Wang, You, & Wang, 2011).

Analytical Chemistry

  • Gas chromatography has been employed for the separation and determination of 3-bromo-4-hydroxybenzaldehyde. A study reported a simple, fast, accurate, and precise method for its analysis, demonstrating the potential of this compound in analytical chemistry applications (Shi Jie, 2000).

Synthesis of Benzamide Derivatives

  • Another significant application is in the synthesis of non-peptide small molecular antagonist benzamide derivatives. One research highlighted its role in the synthesis of a CCR5 antagonist Benzamide derivative, illustrating its importance in the development of novel therapeutic agents (Bi, 2015).

Environmental Science

  • In environmental science, a study explored the metabolism of various halogenated aromatic aldehydes by anaerobic bacteria, including 3-bromo-4-hydroxybenzaldehyde. This research provided insights into the oxidative and reductive transformation of these compounds, which is crucial for understanding their environmental fate (Neilson, Allard, Hynning, & Remberger, 1988).

Molecular Biology

  • In the field of molecular biology, 3-bromo-5-chloro-4-hydroxybenzaldehyde has been involved in the study of biosynthesis pathways. For instance, its formation from L-tyrosine was demonstrated in chloroplast-containing fractions of a marine red alga, highlighting its role in natural product synthesis (Manley & Chapman, 1979).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H301 and precautionary statements P301 + P310 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

3-bromo-5-chloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSXSHQWMYYQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395583
Record name 3-bromo-5-chloro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-4-hydroxybenzaldehyde

CAS RN

1849-76-9
Record name 3-bromo-5-chloro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-5-CHLORO-4-HYDROXYBENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Y Pan, X Zhang - Environmental science & technology, 2013 - ACS Publications
… 3-bromo-5-chloro-4-hydroxybenzaldehyde standard solution and the water sample spiked with 3-bromo-5-chloro-4-hydroxybenzaldehyde… the 3-bromo-5-chloro-4-hydroxybenzaldehyde …
Number of citations: 314 pubs.acs.org
Y Huang, H Li, Q Zhou, A Li, C Shuang, Q Xian, B Xu… - Water research, 2018 - Elsevier
Recently, 13 new phenolic halogenated disinfection byproducts (DBPs) were discovered and confirmed in chlorinated drinking water using ultra performance liquid chromatography/…
Number of citations: 56 www.sciencedirect.com
Y Pan, Y Wang, A Li, B Xu, Q Xian, C Shuang, P Shi… - Water research, 2017 - Elsevier
… 3,5-Dichloro-4-hydroxybenzaldehyde (97%), 3,5-dichlorosalicylic acid (99%), 3,5-dichloro-4-hydroxybenzoic acid (98%), 3-bromo-5-chloro-4-hydroxybenzaldehyde (95%), 2,6-dichloro-…
Number of citations: 93 www.sciencedirect.com
S Hu, X Chen, B Zhang, L Liu, T Gong… - Journal of Hazardous …, 2022 - Elsevier
… acid (BDCAA) (97%), dibromochloroacetic acid (DBCAA) (97%), 2-chloro-4-bromophenol (99%), 2-bromo-4-chlorophenol (98%), and 3-bromo-5-chloro-4-hydroxybenzaldehyde (97%) …
Number of citations: 6 www.sciencedirect.com
Y Pan, X Zhang, J Zhai - Frontiers of Environmental Science & …, 2015 - Springer
… to bromodichloroacetic acid (decarboxylated), bromochloroacetic acid, bromobutenedioic acid, bromodichloroacetic acid, dibromoacetic acid, 3-bromo-5-chloro-4hydroxybenzaldehyde, …
Number of citations: 21 link.springer.com
J Jiang, W Li, X Zhang, J Liu, X Zhu - Separation and Purification …, 2018 - Elsevier
Granular activated carbon (GAC) adsorption has been traditionally used to remove natural organic matter (NOM), the major precursor of halogenated disinfection byproducts (DBPs), in …
Number of citations: 88 www.sciencedirect.com
Z Zhang, Q Zhu, C Huang, M Yang, J Li, Y Chen… - Water research, 2020 - Elsevier
… 3-Bromo-5-chloro-4-hydroxybenzaldehyde (95%) was purchased from Chem Bridge. 3,5-Dibromo-4-hydroxybenzoic acid (98%) was obtained from Accela. Tribromomethane (99%) …
Number of citations: 86 www.sciencedirect.com
J Jiang, X Zhang, X Zhu, Y Li - Environmental science & …, 2017 - ACS Publications
… (29, 30) The intermediate aromatic brominated DBPs, including 3-bromo-5-chloro-4-hydroxybenzaldehyde, 3,5-dibromo-4-hydroxybenzaldehyde, 3,5-dibromo-4-hydroxybenzoic acid, 3,…
Number of citations: 239 pubs.acs.org
S Li, J Ma, G Wu, J Li, X Wang, L Chen - Journal of Hazardous Materials, 2022 - Elsevier
… Eight DBPs, including 2,6-dibromo-4-nitrophenol, 2,6-diiodo-4-nitrophenol, 3,5-dichlorosalicylic acid, 3-bromo-5-chloro-4-hydroxybenzaldehyde, 3,5-dibromo-2-hydroxybenzoic acid, 3,…
Number of citations: 38 www.sciencedirect.com
X Yang, W Ou, Y Xi, J Chen, H Liu - Environmental science & …, 2019 - ACS Publications
Phenolic disinfection byproducts (phenolic-DBPs) have been identified in recent years. However, the toxicity data for phenolic-DBPs are scarce, hampering their risk assessment and …
Number of citations: 35 pubs.acs.org

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